molecular formula C19H21NO5 B161555 (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 136944-24-6

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Cat. No. B161555
M. Wt: 343.4 g/mol
InChI Key: WWELEILTWYPGMY-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide, also known as Cucurbitacin E, is a natural compound found in various plants belonging to the Cucurbitaceae family. Cucurbitacin E has been studied for its potential therapeutic properties due to its anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism Of Action

The mechanism of action of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E is not fully understood. However, research has shown that (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E may inhibit the activity of various signaling pathways involved in inflammation and cancer progression.

Biochemical And Physiological Effects

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has been shown to have various biochemical and physiological effects. Research has shown that (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E can inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. Additionally, (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has several advantages for lab experiments, including its availability and low cost. However, (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has several limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E. Research could focus on optimizing the synthesis of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E to improve its availability and reduce its cost. Additionally, further research could be conducted to better understand the mechanism of action of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E and its potential therapeutic applications. Finally, research could focus on developing novel derivatives of (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E with improved pharmacological properties.

Synthesis Methods

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E can be synthesized through various methods, including extraction from plant sources or chemical synthesis. Chemical synthesis involves the use of various reagents and catalysts to produce (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E in a laboratory setting.

Scientific Research Applications

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has been extensively studied for its potential therapeutic applications. Research has shown that (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis. Additionally, (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide E has been found to have anti-cancer properties, which could make it a potential treatment for various types of cancer.

properties

CAS RN

136944-24-6

Product Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C19H21NO5/c1-24-17-7-4-14(12-18(17)25-2)9-10-20-19(23)8-5-13-3-6-15(21)16(22)11-13/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+

InChI Key

WWELEILTWYPGMY-VMPITWQZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O)OC

Origin of Product

United States

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